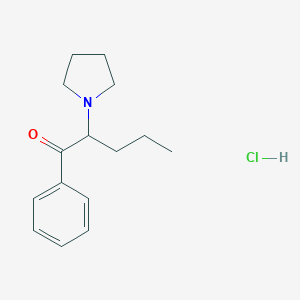

Chlorhydrate de 1-phényl-2-(pyrrolidin-1-yl)pentan-1-one

Vue d'ensemble

Description

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as α-PVP Hydrochloride or Alpha-PVP Hydrochloride, is a synthetic compound . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It has been described as an off-white solid, a white powder, and a crystalline solid .

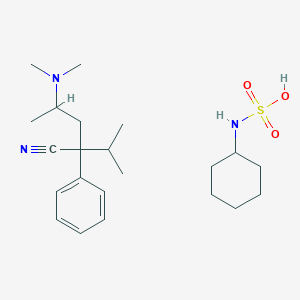

Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is C15H22ClNO . The IUPAC name is 1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride . The InChI is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H .

Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is 267.79 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .

Applications De Recherche Scientifique

Stimulant psychomoteur

Le chlorhydrate d’alpha-pyrrolidinopentiophénone, également connu sous le nom d’α-PVP, est un stimulant psychomoteur qui a été initialement étudié dans les années 1960 . Il s’agit de l’analogue désméthylé de la pyrovalérone, qui est inscrite à l’annexe IV de la Convention des Nations Unies de 1971 sur les substances psychotropes .

Drogue de synthèse

Le chlorhydrate d’alpha-pyrrolidinopentiophénone a été vendu comme drogue de synthèse et souvent consommé à des fins récréatives . Il est chimiquement apparenté à la pyrovalérone et est l’analogue cétonique du prolintane .

Inhibition des neurotransmetteurs

L’α-PVP peut inhiber efficacement les neurotransmetteurs de la norépinéphrine et de la dopamine . Cette propriété est similaire à celle d’autres drogues de type cathinone synthétique .

Étude du métabolisme

Le composé a été utilisé dans la recherche scientifique pour étudier son métabolisme chez l’homme . Les voies métaboliques du chlorhydrate d’alpha-pyrrolidinopentiophénone comprennent la réduction des groupes cétones en leurs alcools correspondants, l’oxydation du cycle pyrrolidine en pyrrolidone correspondant, l’oxydation aliphatique de l’atome de carbone terminal en forme de carboxylate correspondant, éventuellement par l’intermédiaire d’un alcool intermédiaire (non détecté), et l’hydroxylation au niveau de l’atome de carbone pénultième en alcools correspondants, suivis d’une oxydation ultérieure en cétones .

Matériel de référence analytique

Outre son utilisation dans la recherche scientifique pour étudier sa chimie, sa pharmacologie et sa toxicologie suite à son apparition sur le marché des drogues, il n’y a aucune indication qu’il soit utilisé à d’autres fins . Il peut être utilisé comme matériel de référence analytique<a aria-label="5: Apart from its use in scientific research investigating its chemistry, pharmacology, and toxicology as a result of its emergence on the drug market, there is no indication that it is being used for other purposes5" data-citationid="29cd6859-11d4-cbfb-ad3f-7ba27d1a637e-30" h="ID=SERP,5015.1" href="https://www.emcdda.europa.eu/system/files/media/attachments/documents/99

Mécanisme D'action

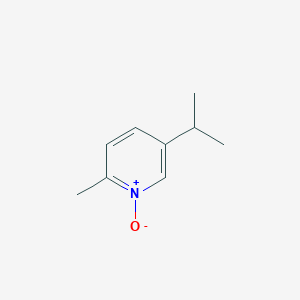

Target of Action

The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as alpha-Pyrrolidinopentiophenone hydrochloride, are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Alpha-Pyrrolidinopentiophenone hydrochloride acts as a potent inhibitor of dopamine and norepinephrine transporters . By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged and intensified signaling, which is associated with stimulatory effects on the central nervous system .

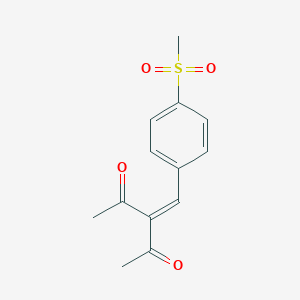

Biochemical Pathways

The compound undergoes several metabolic transformations in the body. The major metabolic pathways include the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, partly followed by conjugation to its glucuronide, and the oxidation at the 2″-position of the pyrrolidine ring to α-(2″-oxo-pyrrolidino)valerophenone via the putative intermediate α-(2″-hydroxypyrrolidino)valerophenone .

Pharmacokinetics

The compound is likely to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The inhibition of dopamine and norepinephrine reuptake by alpha-Pyrrolidinopentiophenone hydrochloride leads to a range of physiological and psychological effects. These include increased alertness, euphoria, and increased motor activity. Adverse effects such as tachycardia, hyperthermia, agitation, and convulsions have also been reported .

Safety and Hazards

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It has been identified in a number of serious adverse events and drug-related deaths .

Analyse Biochimique

It is the desmethyl analogue of pyrovalerone, which is listed in Schedule IV of the 1971 United Nations Convention on Psychotropic Substances .

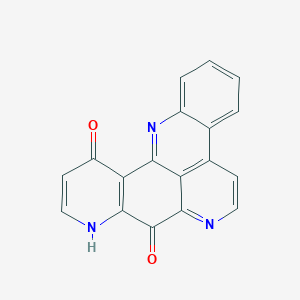

Biochemical Properties

It has been suggested that it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .

Cellular Effects

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride has been shown to have stimulatory effects on the central nervous system . This is likely due to its ability to inhibit the reuptake of dopamine and norepinephrine, neurotransmitters that play key roles in regulating mood and behavior .

Molecular Mechanism

The molecular mechanism of action of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is thought to involve the inhibition of dopamine and norepinephrine reuptake . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can be quite potent, leading to an increase in the number of suicides, murders, robberies, and traffic accidents caused by its abuse .

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride in animal models are not well studied. It has been suggested that it can act as a psychomotor stimulant, with effects comparable to those of cocaine and methamphetamine .

Metabolic Pathways

The metabolic pathways of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride involve the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .

Transport and Distribution

It is known that this compound can easily cross the blood-brain barrier, which likely contributes to its potent central nervous system effects .

Subcellular Localization

The subcellular localization of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is not well studied. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse freely across cell membranes and localize to various subcellular compartments .

Propriétés

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468913 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5485-65-4 | |

| Record name | alpha-Pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005485654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5O7325YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)

![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)